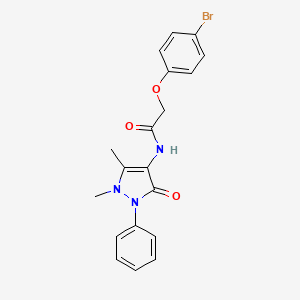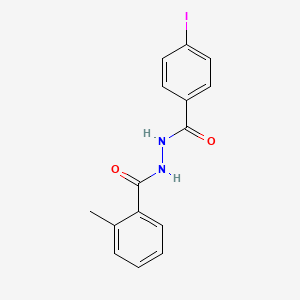![molecular formula C22H31N5O3 B6114184 N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6114184.png)
N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of the imidazo[1,2-a]pyridine moiety makes it a valuable scaffold for drug development due to its structural characteristics and biological activity .
Métodos De Preparación
The synthesis of N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid This method is favored due to its simplicity and high yield
Análisis De Reacciones Químicas
N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Aplicaciones Científicas De Investigación
This compound has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism by which N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, modulating their activity and leading to the desired biological response. The morpholine and piperidine groups further enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
The uniqueness of N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1-(2-morpholin-4-ylethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-17-19(27-8-4-3-5-20(27)23-17)16-24(2)22(29)18-6-7-21(28)26(15-18)10-9-25-11-13-30-14-12-25/h3-5,8,18H,6-7,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYONQSVOVUFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CN(C)C(=O)C3CCC(=O)N(C3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6114101.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6114102.png)
![4-{4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}-2-piperazinone](/img/structure/B6114110.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6114118.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-ethylbenzenesulfonohydrazide](/img/structure/B6114126.png)
![6-chloro-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-3-carboxylic acid](/img/structure/B6114135.png)
![4-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzenesulfonamide](/img/structure/B6114143.png)
![12-methylsulfanyl-16-phenyl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.011,15]heptadeca-1(10),2(8),12,14-tetraen-17-one](/img/structure/B6114151.png)
![5-(5-chloro-2-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6114171.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride](/img/structure/B6114175.png)
![(5-chloro-2-fluorophenyl)-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B6114180.png)


![4-[4-[(1-benzylpyrrolidin-3-yl)amino]piperidin-1-yl]-N-cyclopentylbenzamide](/img/structure/B6114197.png)
